3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline
Description
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGIZTIVKDXDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Acyl Chloride Cyclocondensation
The Tiemann-Krüger method remains a foundational approach for 1,2,4-oxadiazole synthesis. For 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline, this involves:
- Amidoxime Preparation : Reacting 2-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux to yield 2-chlorobenzamidoxime.
- Acyl Chloride Activation : Converting 3-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂).
- Cyclocondensation : Reacting the amidoxime with the acyl chloride in pyridine or tetrahydrofuran (THF) at 60–80°C for 4–6 hours.
Reaction Scheme :
$$
\text{2-Chlorobenzamidoxime} + \text{3-Nitrobenzoyl Chloride} \xrightarrow{\text{pyridine}} \text{3-(3-(2-Chlorophenyl)-5-Nitro-1,2,4-Oxadiazole} \xrightarrow{\text{Reduction}} \text{Target Compound}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Cyclization) | 60–75% | |
| Reduction (Nitro → Aniline) | H₂/Pd-C, 90% yield |
Limitations :
Amidoxime and Carboxylic Acid Esters with Coupling Agents
Activated esters improve reaction efficiency. A representative protocol includes:
- Ester Preparation : Methyl 3-aminobenzoate synthesis via Fischer esterification.
- Coupling Reaction : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (T3P) to link 2-chlorobenzamidoxime with the ester.
Optimized Conditions :
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
- Temperature: Room temperature to 50°C.
- Time: 12–24 hours.
Advantages :
One-Pot Synthesis Approaches
Superbase-Mediated Synthesis (NaOH/DMSO)
Baykov et al.’s method enables direct cyclization under mild conditions:
- Reactants : 2-Chlorobenzamidoxime and methyl 3-aminobenzoate.
- Conditions : NaOH/DMSO superbase, stirred at 25°C for 8–12 hours.
Reaction Highlights :
Mechanistic Insight :
The superbase deprotonates the amidoxime, facilitating nucleophilic attack on the ester carbonyl.
Alternative Synthetic Strategies
1,3-Dipolar Cycloaddition with Platinum Catalysts
Bokach et al.’s method uses PtCl₄ to catalyze nitrile oxide-nitrile cycloaddition:
- Nitrile Oxide Generation : Oxidizing 2-chlorobenzaldoxime with NaOCl.
- Cycloaddition : Reacting with 3-aminobenzonitrile in acetonitrile at 50°C.
Challenges :
Visible Light-Induced [3+2] Cycloaddition
Cai et al.’s photoredox method:
- Reactants : 2-Chlorophenyl-2H-azirine and nitrosoarene.
- Conditions : 9-Mesityl-10-methylacridinium perchlorate (PC), blue LED, 24 hours.
Outcome :
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Tiemann-Krüger | 60–75 | 6–8 h | Established protocol | Toxic solvents, multi-step |
| Superbase (NaOH/DMSO) | 70–85 | 8–12 h | One-pot, mild conditions | Limited substrate scope |
| Vilsmeier Activation | 80–90 | 2 h | High yield, scalable | POCl₃ handling hazards |
| Photoredox Cycloaddition | 35–50 | 24 h | Green chemistry | Low yield |
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electron-Donating vs.
- Positional Isomerism : AN-3833 demonstrates that swapping substituent positions (2-chlorophenyl at position 5 vs. 3) may alter intermolecular interactions, affecting crystallinity or binding affinity in biological systems .
- Steric Effects : The propan-2-yl substituent in the compound from reduces ring planarity, which could hinder π-π stacking interactions critical for antimicrobial activity .
Biological Activity
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 209.64 g/mol
- CAS Number : 883548-05-8
The compound features a chlorophenyl group and an oxadiazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of this compound and its derivatives:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| U-937 (Leukemia) | 1.20 | Inhibition of cell proliferation |
| PANC-1 (Pancreatic Cancer) | 2.41 | Disruption of mitochondrial function |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : Studies indicate that treatment with this compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression, including carbonic anhydrases.
Case Studies
A notable study investigated the effects of this compound on human breast adenocarcinoma cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability at concentrations as low as 0.65 µM. This suggests that the compound could serve as a lead molecule for developing new anticancer therapies.
Another research effort focused on its effects against leukemia cell lines (U-937). The findings revealed that the compound inhibited cell growth significantly more than standard chemotherapeutics at comparable concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
